molecular formula C4H5Cl3O2 B14739864 2,2,3-Trichlorobutanoic acid CAS No. 5344-55-8

2,2,3-Trichlorobutanoic acid

Cat. No.: B14739864
CAS No.: 5344-55-8
M. Wt: 191.44 g/mol
InChI Key: FAXJFVQAGPWKHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3-Trichlorobutanoic acid can be synthesized through several methods. One common approach involves the chlorination of butanoic acid derivatives. For instance, the chlorination of 2,3-dichlorobutanoic acid can yield this compound under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing the formation of by-products. The use of continuous flow reactors and advanced chlorination techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trichlorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichlorobutanoic acid derivatives, while reduction can produce less chlorinated butanoic acids .

Scientific Research Applications

2,2,3-Trichlorobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3-trichlorobutanoic acid involves its interaction with molecular targets and pathways. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic attack by other molecules. This reactivity is crucial in its role as a reagent in organic synthesis and in its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3-Trichlorobutanoic acid is unique due to its specific arrangement of chlorine atoms on the butanoic acid backbone. This arrangement imparts distinct chemical properties, such as increased reactivity and the ability to undergo specific substitution reactions. Compared to similar compounds, this compound may offer advantages in certain synthetic applications and research contexts .

Properties

CAS No.

5344-55-8

Molecular Formula

C4H5Cl3O2

Molecular Weight

191.44 g/mol

IUPAC Name

2,2,3-trichlorobutanoic acid

InChI

InChI=1S/C4H5Cl3O2/c1-2(5)4(6,7)3(8)9/h2H,1H3,(H,8,9)

InChI Key

FAXJFVQAGPWKHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)(Cl)Cl)Cl

Origin of Product

United States

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